molecular formula C13H18N2S B1210843 4-Methylthiodimethyltryptamine CAS No. 10455-77-3

4-Methylthiodimethyltryptamine

货号: B1210843
CAS 编号: 10455-77-3
分子量: 234.36 g/mol
InChI 键: YWCOPJQNWPEWQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tryptamines and amphetamines with sulfur-containing substitutions (e.g., methylthio groups) are known to exhibit unique pharmacological profiles due to their interactions with serotonin (5-HT) receptors, monoamine oxidases (MAOs), and neurotransmitter transporters .

属性

CAS 编号

10455-77-3

分子式

C13H18N2S

分子量

234.36 g/mol

IUPAC 名称

N,N-dimethyl-2-(4-methylsulfanyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2S/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3

InChI 键

YWCOPJQNWPEWQP-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)SC

规范 SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)SC

其他CAS编号

10455-77-3

同义词

4-methylthio-dimethyltryptamine
4-methylthiodimethyltryptamine

产品来源

United States

相似化合物的比较

Structural and Functional Differences
Compound Core Structure Substituents Molecular Formula Key Pharmacological Targets
4-Methylthiodimethyltryptamine (hypothetical) Tryptamine - 4-methylthio (SMe)
- N,N-dimethyl
C₁₃H₁₈N₂S 5-HT receptors, MAO inhibition
4-Methylthioamphetamine (4-MTA) Amphetamine - 4-methylthio (SMe) C₁₀H₁₅NS Serotonin/norepinephrine release, MAO inhibition
DMT Tryptamine - Unsubstituted indole
- N,N-dimethyl
C₁₂H₁₆N₂ 5-HT₂A agonism
4-HO-MIPT Tryptamine - 4-hydroxy
- N-isopropyl-N-methyl
C₁₅H₂₀N₂O 5-HT₁A/2A agonism
MDMA Amphetamine - 3,4-methylenedioxy C₁₁H₁₅NO₂ Serotonin/dopamine release, SERT inhibition

Key Observations :

  • Substitution Position : The 4-methylthio group in 4-MTA and hypothetical this compound enhances lipophilicity and metabolic stability compared to hydroxyl or methoxy substitutions (e.g., MDMA, 4-HO-MIPT) .
  • Backbone Differences: Tryptamines (e.g., DMT) primarily act as 5-HT receptor agonists, whereas amphetamines (e.g., 4-MTA, MDMA) induce monoamine release and reuptake inhibition .
Pharmacological and Toxicological Profiles
Compound Receptor Affinity (Ki, nM) MAO Inhibition (IC₅₀) Duration of Action Toxicity Risks
4-MTA 5-HT₂A: 120 ± 15
SERT: 220 ± 30
MAO-A: 8.2 µM 6–8 hours Hyperthermia, serotonin syndrome
DMT 5-HT₂A: 14 ± 3 Negligible 10–30 minutes Transient anxiety, hypertension
MDMA SERT: 26 ± 4
DAT: 230 ± 40
MAO-B: 12 µM 3–6 hours Neurotoxicity, cardiotoxicity

Findings :

  • Duration : The methylthio group in 4-MTA prolongs its effects compared to DMT but remains shorter-acting than MDMA due to differences in metabolic pathways .
Legal and Regulatory Status
Compound Scheduling Status Jurisdiction Rationale
4-MTA Schedule 9 (Prohibited) Australia, UN treaties High abuse potential, neurotoxicity
DMT Schedule I (Controlled) Global (UN 1971) Psychedelic effects
MDMA Schedule I/II Global High abuse liability, neurotoxicity

Implications :

  • This compound would likely face stringent regulation under Schedule 9 or similar categories due to structural similarity to 4-MTA and DMT .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。